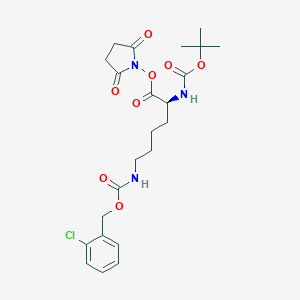

Boc-Lys(2-Chloro-Z)-Osu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

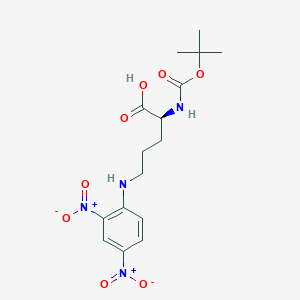

Boc-Lys(2-Chloro-Z)-Osu, also known as Nα-Boc-Nε-(2-chloro-Z)-L-lysine, is a commonly utilized lysine derivative . It is especially suited for solid phase peptide synthesis . The 2-Cl-Z group is about 50 times more stable than the Z-group .

Synthesis Analysis

The 2-Cl-Z group in Boc-Lys(2-Chloro-Z)-Osu is labile with HF, TFMSA, or TMSOTf and is usually removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Molecular Structure Analysis

The empirical formula of Boc-Lys(2-Chloro-Z)-Osu is C19H27ClN2O6 . Its molecular weight is 414.88 .Chemical Reactions Analysis

The chemical reactions involving Boc-Lys(2-Chloro-Z)-Osu are primarily related to its use in peptide synthesis . The 2-Cl-Z group is labile and can be removed under certain conditions .Physical And Chemical Properties Analysis

Boc-Lys(2-Chloro-Z)-Osu has an optical activity of [α]20/D −11±1°, c = 2% in DMF . Its melting point is 70-73 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用

Peptide Synthesis and Modification

Boc-Lys(2-Chloro-Z)-Osu is predominantly utilized in the field of peptide synthesis and modification. It serves as a key intermediate in the synthesis of complex peptides and proteins, which are vital for various biological processes and pharmaceutical applications. For instance, the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s were extensively studied, highlighting the self-assembly of these gelators into 3D nanofiber, nanoribbon, or nanotube network structures in specific organic solvents (Zong et al., 2016). Additionally, Boc-L-Lysine derivatives and lysine-containing peptides were synthesized to bear electron donor 10H-phenothiazine or the redox chromophore tris(2,2'-bipyridine)ruthenium(II), showcasing the potential of these synthesized peptides in molecular electronic devices (Peek et al., 2009).

Material Science and Engineering

The compound is also instrumental in material science and engineering. Its properties enable the creation of novel materials with specific functionalities. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, using lysine and glycine as raw materials, provides an experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis, thus simplifying the synthetic method of polypeptides (Zhao & Key, 2013).

Biomedical and Pharmacological Applications

In biomedical and pharmacological fields, Boc-Lys(2-Chloro-Z)-Osu is used to develop new biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups along the polymer backbone. These polymers support the proliferation of cells slightly better than gelatin-coated glass coverslips, suggesting potential applications in biomedicine and pharmacology (Deng et al., 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRCISYWZDQHE-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(2-Chloro-Z)-Osu | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。